3-Bromo-3',4'-dichlorobenzophenone
Description
3-Bromo-3',4'-dichlorobenzophenone is a halogenated benzophenone derivative featuring a bromine atom at the 3-position of one phenyl ring and chlorine atoms at the 3' and 4' positions of the other. This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its electron-withdrawing substituents, which influence reactivity, stability, and conformational dynamics.
Properties
IUPAC Name |
(3-bromophenyl)-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQXEVYYULCMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373621 | |
| Record name | 3-Bromo-3',4'-dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-39-6 | |
| Record name | (3-Bromophenyl)(3,4-dichlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-3',4'-dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’,4’-dichlorobenzophenone typically involves the bromination and chlorination of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of 3-Bromo-3’,4’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Products: Various substituted benzophenones depending on the nucleophile used.
Reduction Products: Alcohols or other reduced derivatives of benzophenone.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-3’,4’-dichlorobenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties, such as increased thermal stability or resistance to degradation .
Mechanism of Action
The mechanism of action of 3-Bromo-3’,4’-dichlorobenzophenone depends on its specific applicationThe bromine and chlorine substituents can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Molecular Weight and Mass Distribution
- 3-Bromo-3',4'-dichlorobenzophenone: The bromine atom (atomic mass ~80) and two chlorine atoms (atomic mass ~35.5 each) contribute to a higher molecular weight compared to purely chlorinated analogs. For example, 4,4'-dichlorobenzophenone (Cl at 4 and 4' positions) has a molecular weight of 265.11 g/mol , while brominated derivatives like 3-bromo-3',4'-difluorobenzophenone (297.09 g/mol) and 3-bromo-3'-nitrobenzophenone (306.12 g/mol) demonstrate how halogen and nitro substituents increase mass.
Melting Points and Solubility
- Bromine’s bulkiness and polarizability reduce melting points relative to chlorine. For instance, o-bromobenzophenone has a lower melting point than o,p’-dichlorobenzophenone due to bromine’s larger van der Waals radius .
- Electron-withdrawing groups like nitro (in 3-bromo-3'-nitrobenzophenone) further decrease solubility in nonpolar solvents compared to chloro or bromo analogs .
Conformational Dynamics and Reactivity
Activation Energy for Relaxation
- This compound likely exhibits intermediate conformational relaxation dynamics between o-bromobenzophenone (28 ± 1 kJ/mol activation energy) and o,p’-dichlorobenzophenone (21 ± 2 kJ/mol) . Bromine’s higher mass increases the moment of inertia, slowing ring rotation compared to chlorine-substituted derivatives.
Chemical Stability
- Chlorinated analogs like 4,4'-dichlorobenzophenone are valued as stable reference materials in analytical chemistry , whereas brominated derivatives may show enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior leaving-group ability.
Environmental Persistence
- Chlorinated benzophenones, such as 4,4'-dichlorobenzophenone (a DDT metabolite), persist in ecosystems due to their stability . Brominated variants like this compound may exhibit similar persistence but with altered biodegradation pathways due to bromine’s electronegativity.
Pharmaceutical Relevance
- Halogenated benzophenones are intermediates in drug synthesis.
Comparative Data Table
*Hypothetical values based on structural analogs.
Biological Activity
3-Bromo-3',4'-dichlorobenzophenone (CAS: 844879-39-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : (3-bromophenyl)(3,4-dichlorophenyl)methanone
- Molecular Formula : C13H8BrCl2O
- Molecular Weight : 319.01 g/mol
- CAS Number : 844879-39-6
The compound features a biphenyl structure with bromine and dichloro substituents, which may contribute to its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms. For instance, a related compound demonstrated an IC50 value in the nanomolar range against several cancer cell lines, indicating potent anticancer properties .
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various microbial strains. Its structural analogs have shown significant antibacterial and antifungal activities, suggesting a potential for similar effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Cytotoxicity | Selectively toxic to cancer cells over normal cells |
Case Studies
- Anticancer Efficacy : In a study involving various benzophenone derivatives, this compound was found to significantly reduce cell viability in several human cancer cell lines. The mechanism involved mitochondrial depolarization and increased reactive oxygen species (ROS) production, leading to apoptosis .
- Antimicrobial Testing : A series of experiments assessed the antimicrobial efficacy of related compounds against common pathogens. Results indicated that these compounds effectively inhibited bacterial growth at low concentrations, which warrants further investigation into their clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
